Enhanced Aqueous Solubility Compared to Parent Lenalidomide
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits a predicted water solubility of 8.08 mg/mL, which is at least 8-fold higher than that of Lenalidomide, which is reported as insoluble or very slightly soluble (≤1 mg/mL) in water. This quantifiable improvement in aqueous solubility, attributed to the presence of the phenolic hydroxyl group, directly enhances its utility in aqueous-based bioconjugation and cell-based assays, where Lenalidomide's poor solubility requires the use of organic co-solvents like DMSO.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 8.08 mg/mL (predicted) |
| Comparator Or Baseline | Lenalidomide: ≤1 mg/mL (reported) |
| Quantified Difference | At least 8-fold higher |
| Conditions | Predicted by ESOL method; comparator value from vendor technical datasheet |
Why This Matters
Higher aqueous solubility reduces reliance on organic solvents like DMSO, minimizing potential solvent-related cytotoxicity artifacts in cell-based assays and simplifying PROTAC conjugation workflows.
